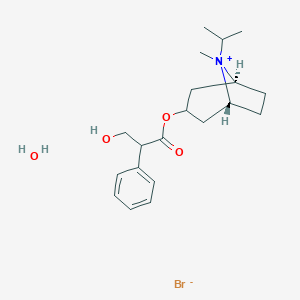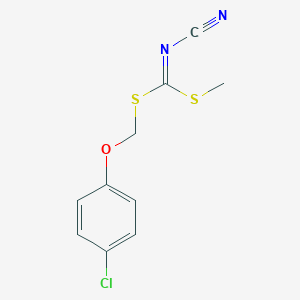
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate
Descripción general
Descripción
"Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate" is a compound of interest in various chemical syntheses and studies. The compound belongs to a broader class of organic compounds that are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
- Synthesis Techniques : The compound is often synthesized via reactions involving components like thiophene derivatives and diethyl malonate under specific conditions. For instance, diethyl 2-[(2-hydroxyanilino)methylidene]malonate, a related compound, demonstrates the potential for synthesis through nucleophilic substitution reactions and condensation processes under controlled environments (Ilangovan, Venkatesan, & Kumar, 2013).
Molecular Structure Analysis
- Molecular Conformation : The molecular structure of related compounds often shows co-planar conformations stabilized by internal hydrogen bonding. The presence of substituents like bromomethyl and thiophene units influences the overall molecular geometry and electronic properties (Shaik, Angira, & Thiruvenkatam, 2019).
Aplicaciones Científicas De Investigación
Study of 3-(3-aminobenzo[b]thiophen-2-yl)-1,2-benzisothiazole Structure : This compound is utilized in research for studying the structure of 3-(3-aminobenzo[b]thiophen-2-yl)-1,2-benzisothiazole (Mossini et al., 1979).
Synthesis of β-trifluoromethyl-N-acetyltryptophan : The compound is used in the highly diastereoselective synthesis of this chemical (Gong et al., 1999).
Preparation of 2-phosphorylated 3-halopropenes : It is used in the Homer-Wittig reaction for preparing these compounds (Gurevich et al., 1999).
Cyclooxygenase Inhibition : Demonstrated to be a potent inhibitor of cyclooxygenase, this compound can reduce inflammation in rat paws (Naito et al., 1991).
Ring-opening Polymerization of ε-caprolactone : It's a novel aluminum complex with high efficiency and controllability in this process (Chang et al., 2019).
Synthesis of 5-ethyl-2-(4-cyanophenyl)-1,3-dioxane : Utilized for synthesizing this compound (Han De-yu, 2005).
Synthesis of Biological Active Compounds : It serves as a starting material for the synthesis of various biologically active compounds (El-Saghier, 1993).
Construction of Heterocyclic Sulfone Systems : Highly reactive, it is used in constructing these systems (Elkholy, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
diethyl 2-[[3-(bromomethyl)thiophen-2-yl]methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4S/c1-3-17-12(15)10(13(16)18-4-2)7-11-9(8-14)5-6-19-11/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBJZPBDGYLFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CS1)CBr)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377311 | |
| Record name | Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate | |
CAS RN |
104085-30-5 | |
| Record name | Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



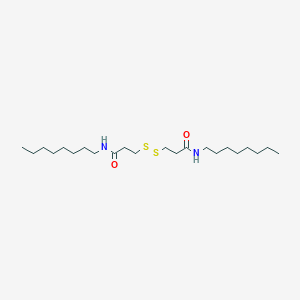



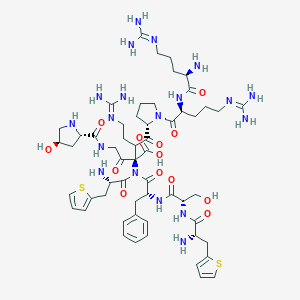
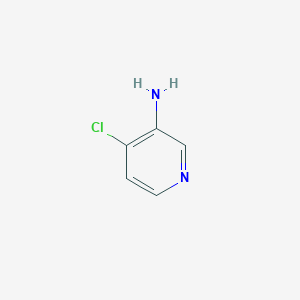
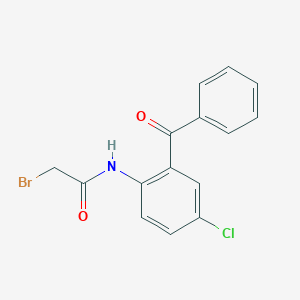
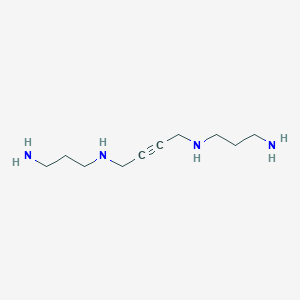

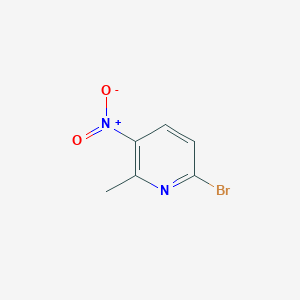
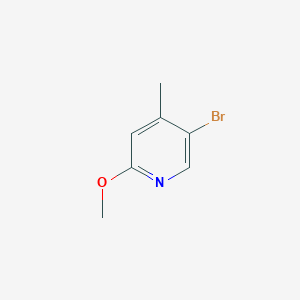
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)
